2-Ethyl-1,3-benzoxazol-6-amine
Description
Overview of Benzoxazole (B165842) Heterocycles in Organic Chemistry
Benzoxazoles are a class of heterocyclic compounds that have attracted considerable attention from the scientific community. researchgate.net Their unique structure and reactivity make them valuable scaffolds in various chemical disciplines.
Structural Archetype and Aromaticity of the Benzoxazole Core
The fundamental structure of benzoxazole consists of a benzene (B151609) ring fused to a 1,3-oxazole ring. clockss.orgresearchgate.net This fusion results in a bicyclic, planar molecule with the IUPAC name 1,3-benzoxazole. acs.orgmdpi.com The system is aromatic, a property that confers significant stability to the molecule. clockss.orgmdpi.com The aromaticity arises from the delocalization of π-electrons across both the benzene and the five-membered oxazole (B20620) rings. This π-electron system involves the lone pair of electrons from the oxygen atom and the sp²-hybridized nitrogen and carbon atoms. The presence of both an oxygen and a nitrogen atom within the heterocyclic ring makes benzoxazoles π-electron-excessive systems. researchgate.net
Interactive Data Table: Properties of the Benzoxazole Core
| Property | Description | Reference |
|---|---|---|
| Molecular Formula | C₇H₅NO | mdpi.com |
| Structure | A benzene ring fused to an oxazole ring. | researchgate.netacs.org |
| Aromaticity | Aromatic due to delocalized π-electrons across the bicyclic system. | mdpi.com |
| Planarity | The fused ring system is planar. | acs.orgmdpi.com |
| Nature | Considered a "privileged scaffold" in medicinal chemistry. | Current time information in Bangalore, IN. |
Importance of the Benzoxazole Moiety in Synthetic Organic Chemistry
The benzoxazole moiety is recognized as a "privileged scaffold" in synthetic and medicinal chemistry. Current time information in Bangalore, IN. This designation stems from its prevalence in the structures of numerous biologically active compounds and its versatility as a starting material for more complex molecules. mdpi.commdpi.comCurrent time information in Bangalore, IN. Synthetic chemists utilize the benzoxazole core to construct a wide array of derivatives with applications ranging from pharmaceuticals to materials science, such as optical brighteners. researchgate.netCurrent time information in Bangalore, IN.yyu.edu.trucsd.edu
The synthesis of the benzoxazole ring itself is a primary focus for chemists. Current time information in Bangalore, IN. Conventional methods typically involve the condensation reaction between an o-aminophenol and a carbonyl compound, such as a carboxylic acid, aldehyde, or ester. mdpi.comCurrent time information in Bangalore, IN. Over the years, numerous synthetic methodologies have been developed, including solution-phase, solid-phase, and green chemistry approaches, to improve efficiency and substrate scope. Current time information in Bangalore, IN. The ability to readily functionalize the benzoxazole core allows for the systematic modification of its properties. clockss.orgmdpi.com
Electrophilic and Nucleophilic Reactivity of the Benzoxazole System
The reactivity of the benzoxazole ring is dictated by its electronic structure. The heteroatoms play a crucial role, with the nitrogen and oxygen atoms being the most susceptible sites for electrophilic attack. acs.orgd-nb.info Conversely, the C2 carbon (the carbon atom situated between the oxygen and nitrogen atoms) is the primary site for nucleophilic attack. researchgate.net This position is electron-deficient and can be readily attacked by nucleophiles, particularly if it bears a suitable leaving group or after deprotonation. researchgate.net
Quantum chemistry studies and experimental observations indicate that the benzene portion of the molecule can undergo electrophilic substitution reactions, similar to other substituted benzenes. The positions of these substitutions are influenced by the directing effects of the fused oxazole ring and any other substituents present. The heterocyclic part of the molecule, being a π-excessive system, influences the electron density of the fused benzene ring. researchgate.net
Distinctive Features of 2-Ethyl-1,3-benzoxazol-6-amine
The compound this compound (CAS Number: 855423-35-7) is a specific derivative of the benzoxazole family, characterized by an ethyl group at the 2-position and an amine group at the 6-position. chemicalbook.com
Structural Elucidation and Positional Isomerism Considerations
The molecular structure of this compound is defined by its IUPAC name. It features the core benzoxazole skeleton with two key substituents. The structural elucidation of such compounds is typically achieved using standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography for definitive structural confirmation.
Interactive Data Table: Positional Isomers of 2-Ethyl-aminobenzoxazole
| Isomer Name | Position of Amino Group | Key Structural Feature |
|---|---|---|
| 2-Ethyl-1,3-benzoxazol-4-amine | 4 | Amino group is ortho to the oxygen atom. |
| 2-Ethyl-1,3-benzoxazol-5-amine | 5 | Amino group is meta to the oxygen and para to the nitrogen. |
| This compound | 6 | Amino group is para to the oxygen and meta to the nitrogen. |
| 2-Ethyl-1,3-benzoxazol-7-amine | 7 | Amino group is ortho to the nitrogen atom. |
Influence of the Ethyl Moiety at the 2-Position on Ring Reactivity
The substituent at the 2-position significantly directs the reactivity of the benzoxazole scaffold. The ethyl group (-CH₂CH₃) is an alkyl substituent, which acts as a weak electron-donating group through an inductive effect (+I). This donation of electron density slightly increases the electron richness of the heterocyclic ring compared to an unsubstituted benzoxazole.
The presence of the ethyl group at C2, combined with the strongly electron-donating amino group (-NH₂) at C6, has a synergistic effect on the molecule's reactivity. The amino group donates electron density into the benzene ring via resonance, particularly activating the positions ortho and para to it (the 5- and 7-positions) towards electrophilic aromatic substitution.
Studies on the synthesis of 2-alkylbenzoxazoles often involve the cyclization of appropriately substituted o-aminophenols. researchgate.netacs.org For instance, the reaction of 4-amino-2-aminophenol with propanoic acid or its derivatives would be a plausible synthetic route to this compound. The reactivity of the starting o-aminophenol is influenced by its substituents; electron-donating groups on the benzene ring can facilitate the cyclization reaction. clockss.orgyyu.edu.tr
Impact of the Amine Functional Group at the 6-Position on Compound Properties and Reactivity
The presence and position of the amine (-NH₂) functional group are critical in defining the physicochemical properties and chemical reactivity of the this compound molecule.
Influence on Compound Properties:
The amine group at the 6-position significantly influences the molecule's electronic properties. As a strong electron-donating group, the amino substituent increases the electron density of the benzoxazole ring system. This affects the molecule's polarity and basicity. The nitrogen's lone pair of electrons can participate in resonance with the aromatic pi-system, a phenomenon that can modulate properties like luminescence through intramolecular charge transfer (ICT).
Energetic studies on related aminobenzoxazoles show that the presence of an amino group has a defined impact on the compound's thermodynamic stability. researchgate.net The position of this group is crucial; for instance, transposing a functional group from the 5-position to the 6-position in related benzoxazole inhibitors has been shown to result in compounds with excellent inhibitory activity, highlighting the significance of the substitution pattern. nih.gov The introduction of an amine group generally increases a compound's polarity compared to the unsubstituted core, which can influence its solubility.
The properties of this compound can be compared with its isomers to underscore the importance of the amine's position.
Interactive Data Table: Comparison of 2-Ethyl-1,3-benzoxazole-amine Isomers The data in this table is compiled from various chemical suppliers and databases. Click on headers to sort.
| Property | This compound | 2-Ethyl-1,3-benzoxazol-5-amine |
|---|---|---|
| CAS Number | 855423-35-7 sigmaaldrich.com | 204771-75-5 fluorochem.co.uk |
| Molecular Formula | C₉H₁₀N₂O sigmaaldrich.com | C₉H₁₀N₂O fluorochem.co.uk |
| Molecular Weight | 162.19 g/mol chemenu.com | 162.19 g/mol fluorochem.co.uk |
| Melting Point | Not Available | 71 to 73°C fluorochem.co.uk |
| Appearance | Not Available | Solid fluorochem.co.uk |
Influence on Compound Reactivity:
The amine group at the 6-position serves as a primary site for chemical reactions. As a nucleophilic center, it can readily undergo reactions such as acylation with acyl chlorides or anhydrides to form amides. smolecule.com This reactivity allows for the straightforward introduction of a wide variety of substituents, making the compound a versatile building block for creating a library of derivatives.
Furthermore, the electron-donating nature of the amine group activates the benzene portion of the scaffold towards electrophilic substitution reactions. The oxygen atom in the oxazole ring also exerts an activating effect on the 6-position of the benzoxazole ring, further enhancing its reactivity. google.com This dual influence makes the positions ortho and para to the amine group (positions 5 and 7) susceptible to electrophilic attack. The amine group can also be oxidized to form nitro derivatives under specific conditions. smolecule.com
Data Table: Physicochemical Properties of this compound
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | chemenu.com |
| CAS Number | 855423-35-7 | sigmaaldrich.comchemenu.comchemicalbook.comepa.gov |
| Molecular Formula | C₉H₁₀N₂O | sigmaaldrich.comchemenu.comchemicalbook.com |
| Molecular Weight | 162.19 g/mol | chemenu.com |
| Canonical SMILES | CCC1=NC2=C(O1)C=C(N)C=C2 | chemenu.com |
| Storage | Store at 2-8°C | chemenu.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Ethyl-1,3-benzoxazol-5-amine |
| Benzoxazole |
| 2-amino-6-chloro-1,3-benzothiazole |
| 2-Benzyl-1,3-benzoxazol-6-amine |
| 6-Amino-2-(2′-hydroxyphenyl)benzoxazole |
| 2-Ethyl-1,3-benzoxazol-4-amine |
| 2-aminobenzoxazole (B146116) |
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-1,3-benzoxazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQNGPNKTDZAJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377029 | |
| Record name | 2-ethyl-1,3-benzoxazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855423-35-7 | |
| Record name | 2-Ethyl-6-benzoxazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=855423-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-ethyl-1,3-benzoxazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for 2 Ethyl 1,3 Benzoxazol 6 Amine and Its Analogs
Precursor-Based Cyclization Methodologies for Benzoxazole (B165842) Ring Formation
The cornerstone of benzoxazole synthesis has traditionally been the construction of the heterocyclic ring from suitably substituted o-aminophenol precursors. These methods rely on a condensation reaction followed by a cyclization event, which can be either dehydrative or oxidative.
Condensation and Oxidative Cyclization of 2-Aminophenol (B121084) Derivatives
The most prevalent and versatile method for forming the benzoxazole ring involves the reaction of a 2-aminophenol derivative with a carbonyl-containing compound. rsc.orgnih.gov This process typically proceeds through two key steps:
Condensation: The amino group of the 2-aminophenol attacks the electrophilic carbonyl carbon of a reaction partner, such as an aldehyde or carboxylic acid, to form a Schiff base or an amide intermediate, respectively. tandfonline.comtandfonline.com
Cyclization: The hydroxyl group of the aminophenol moiety then acts as an intramolecular nucleophile, attacking the imine or amide carbon. Subsequent dehydration or oxidation leads to the aromatization of the oxazole (B20620) ring, yielding the final benzoxazole product. nih.govtandfonline.com
This fundamental transformation can be promoted under various conditions, including the use of strong acids, high temperatures, or specific oxidizing agents, depending on the chosen carbonyl source. acs.orgmdpi.comresearchgate.net The choice of the 2-aminophenol precursor is critical as it determines the substitution pattern on the benzene (B151609) ring portion of the final molecule.
Role of Carbonyl-Containing Compounds in C-2 Substitution
The substituent at the C-2 position of the benzoxazole ring is determined by the carbonyl-containing compound used in the condensation reaction. rsc.orgnih.gov The versatility of this approach allows for the introduction of a wide array of alkyl and aryl groups at this position. Amides are generally less reactive than other carbonyl compounds due to the stability of the carbonyl carbon, but their activation with agents like triflic anhydride (B1165640) enables their use in these syntheses. nih.gov
| Carbonyl Source | Intermediate | Typical Conditions | Reference |
|---|---|---|---|
| Aldehydes | Schiff Base | Acid or metal catalysis, often with an oxidant (e.g., air, O₂, TBHP) | tandfonline.comresearchgate.netsphinxsai.com |
| Carboxylic Acids | Amide | Strong acid (e.g., PPA), high temperature, or coupling agents | researchgate.net |
| Acyl Chlorides | Amide | Base catalysis, often milder conditions than carboxylic acids | acs.org |
| Orthoesters | Imidate | Acid catalysis, often solvent-free at elevated temperatures | rsc.org |
| Tertiary Amides | Amidinium Salt | Activation with Tf₂O and a non-nucleophilic base | nih.gov |
Strategic Introduction of the Ethyl Group at C-2
To synthesize the target compound, 2-Ethyl-1,3-benzoxazol-6-amine, an ethyl group must be specifically introduced at the C-2 position. This is readily achieved by selecting a carbonyl-containing precursor with the appropriate carbon skeleton.
Using Propionaldehyde: The condensation of a 4-substituted-2-aminophenol with propionaldehyde, in the presence of an oxidant and often a catalyst, yields the 2-ethylbenzoxazole derivative directly.
Using Propionic Acid or its Derivatives: The reaction with propionic acid, typically under harsh dehydrating conditions, or with more reactive derivatives like propanoyl chloride under basic conditions, will also install the C-2 ethyl group.
Alternative Routes: A less common but effective strategy involves the Michael addition of nucleophiles to 2-vinylbenzoxazole. researchgate.net The 2-vinylbenzoxazole precursor can be synthesized by condensing 2-aminophenol with acrylic acid. researchgate.net This two-step process provides an alternative pathway to 2-ethyl substituted benzoxazoles.
Regioselective Introduction of the Amine Group at C-6
The regioselective placement of the amine functionality at the C-6 position is a critical challenge. Direct amination of a pre-formed benzoxazole ring can be difficult and may lead to mixtures of isomers. A more robust and widely used strategy involves carrying a masked amino group through the synthesis, which is unveiled in a final step. The most common approach utilizes a nitro group as a precursor to the amine.
The synthesis pathway is as follows:
Starting Material Selection: The synthesis begins with 4-nitro-2-aminophenol. The nitro group is electronically withdrawing, which can influence the reactivity of the precursor, but it is stable under the conditions required for benzoxazole ring formation.
Benzoxazole Formation: 4-nitro-2-aminophenol is reacted with an ethyl-group source (e.g., propionaldehyde) to form 2-ethyl-6-nitro-1,3-benzoxazole.
Nitro Group Reduction: In the final step, the nitro group at the C-6 position is selectively reduced to the desired primary amine. This reduction is typically achieved with high efficiency using standard methods such as catalytic hydrogenation (e.g., H₂ with Pd/C) or metal-acid systems (e.g., SnCl₂/HCl). ucsd.edu
This precursor-based approach ensures the unambiguous placement of the amine group at the C-6 position, avoiding potential regioselectivity issues.
Catalytic Approaches in Benzoxazole Synthesis
Modern synthetic chemistry has increasingly turned to metal catalysis to improve the efficiency, selectivity, and environmental footprint of benzoxazole synthesis. Various transition metals have been shown to effectively catalyze the cyclization process under milder conditions and with greater functional group tolerance than many traditional methods.
Metal-Catalyzed Cyclizations (e.g., Palladium, Nickel, Copper, Titanium, Zinc)
A range of metal catalysts have been developed for benzoxazole synthesis, each offering distinct advantages depending on the specific transformation. These reactions include C-H functionalization, oxidative cyclizations, and domino or tandem processes that form multiple bonds in a single operation. acs.orgmdpi.com
Palladium (Pd): Palladium catalysts are highly versatile, enabling the synthesis of benzoxazoles through various pathways, including multicomponent reactions where an aryl halide, an isocyanide, and an aminophenol are coupled in one pot. organic-chemistry.orgacs.org Other Pd-catalyzed methods include the oxidative cyclization of 2-aminophenols with aldehydes and the cleavage of carbon-carbon triple bonds. rsc.orgrsc.org
Nickel (Ni): Nickel catalysts, being more earth-abundant and economical than palladium, have emerged as powerful tools for these transformations. rsc.org They are particularly effective in acceptorless dehydrogenative coupling reactions, where alcohols are used as carbonyl precursors, releasing H₂ as the only byproduct. rsc.org Nickel acetate (B1210297) has been reported as a simple and efficient catalyst for the condensation of 2-aminophenols with aldehydes. sphinxsai.comresearchgate.net Nickel-catalyzed C-H amination has also been explored for synthesizing aminobenzoxazoles. researchgate.netrsc.org
Copper (Cu): Copper is one of the most widely used metals for benzoxazole synthesis due to its low cost and unique reactivity. organic-chemistry.org Copper catalysts promote intramolecular C-O bond formation via oxidative C-H functionalization of anilide precursors. acs.org They are also used in domino annulation reactions and in tandem cyclizations of 2-halophenols with amidines. rsc.orgorganic-chemistry.org
Titanium (Ti): Titanium-based catalysts, often in the form of oxides, are employed for their Lewis acidic properties. Gold nanoparticles supported on titanium dioxide (Au/TiO₂) have been shown to be a highly efficient and selective catalyst for the synthesis of 2-substituted benzoxazoles via hydrogen-transfer processes, without the need for external oxidants or reductants. nih.govrsc.org Composite oxides like TiO₂-ZrO₂ also serve as effective heterogeneous catalysts for the condensation of 2-aminophenols with aldehydes. rsc.orgacademie-sciences.fr
Zinc (Zn): Zinc catalysts, such as zinc triflate (Zn(OTf)₂), are effective Lewis acids for promoting the one-pot synthesis of benzoxazoles from 2-aminophenols and aldehydes in good yields. tandfonline.comresearchgate.nettandfonline.com Heterogeneous catalysts like zinc sulfide (B99878) (ZnS) nanoparticles have also been developed, offering advantages such as easy recovery and reusability. ajgreenchem.com
| Metal Catalyst System | Reaction Type | Typical Substrates | Key Advantages | Reference |
|---|---|---|---|---|
| PdCl₂, dppf | Multicomponent Reaction | Aryl halide, isocyanide, 2-aminophenol | High convergence and complexity generation | acs.org |
| [Ni(MeTAA)] | Dehydrogenative Coupling | 2-Aminophenol, primary alcohols | Atom-economical, uses alcohols as aldehyde source | rsc.org |
| CuI, 1,10-phenanthroline | Domino Acylation/Annulation | 2-Bromoaniline, acyl chloride | One-pot synthesis from haloaniline precursors | organic-chemistry.orgorganic-chemistry.org |
| Au/TiO₂ | Hydrogen Transfer | 2-Aminophenol, alcohol or aldehyde | No external oxidant/reductant needed, reusable catalyst | nih.govrsc.org |
| Zn(OTf)₂ | Condensation/Cyclization | 2-Aminophenol, aldehyde | Mild Lewis acid catalysis, good yields | tandfonline.comresearchgate.net |
Ligand Design and Catalyst Optimization for Selective Functionalization
The selective synthesis of 2-substituted benzoxazoles, including analogs of this compound, heavily relies on the strategic design of ligands and the optimization of metal catalysts. These components are crucial for controlling reactivity and directing the functionalization to the desired position, typically the C2 position of the benzoxazole ring.
Transition-metal-catalyzed C-H activation is a powerful tool for introducing substituents directly onto the benzoxazole core, valued for its high atom economy. mdpi.com The choice of metal, often palladium or copper, and the coordinating ligand dictates the success and selectivity of these transformations. For instance, well-defined N-heterocyclic carbene (NHC)-Pd(II)-Im complexes have been developed for the direct C-H bond arylation of benzoxazoles with aryl chlorides. organic-chemistry.org In other systems, the combination of a palladium catalyst with a copper co-catalyst has proven effective for C-H arylation under mild conditions, demonstrating practical utility with low catalyst loading. organic-chemistry.org
Ligand design plays a pivotal role in tuning the catalyst's electronic and steric properties. For the direct arylation of benzoxazoles, ligands such as 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) have been used with palladium catalysts to achieve high regioselectivity. beilstein-journals.org Similarly, bidentate phosphine (B1218219) ligands like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) are effective in palladium-catalyzed arylations with aryl bromides. beilstein-journals.org In some cases, ligand-free systems have been developed. Copper and iron salts can selectively catalyze the N-arylation of benzoxazoles with aryl iodides without the need for an external ligand, with the metal salt itself controlling the reaction outcome. researchgate.net
Optimization of the catalyst system extends to the choice of base, solvent, and temperature. For example, the combination of lithium tert-butoxide as a base and copper iodide as a catalyst is effective for the direct C-H alkylation of benzoxazoles. organic-chemistry.org The development of these tailored catalytic systems is essential for synthesizing complex benzoxazole derivatives with high precision.
Mechanistic Pathways of Metal-Mediated Reactions
Understanding the mechanistic pathways of metal-mediated reactions is fundamental to optimizing existing synthetic methods and designing new ones. For the synthesis of benzoxazoles, these mechanisms often involve a catalytic cycle centered on a transition metal, such as copper or palladium.
A general pathway for the copper-catalyzed formation of benzoxazoles from ortho-haloanilides involves an initial oxidative insertion of the copper(I) catalyst into the carbon-halogen bond. organic-chemistry.org This is followed by an intramolecular C-O bond formation and subsequent reductive elimination to yield the benzoxazole ring and regenerate the active copper(I) catalyst. organic-chemistry.org
In direct C-H functionalization reactions, the mechanism typically begins with the coordination of the benzoxazole's nitrogen atom to the metal center. This coordination directs the activation of the adjacent C2-H bond. This can proceed through various pathways, including concerted metalation-deprotonation (CMD) or oxidative addition. Following C-H activation, a new bond is formed via reductive elimination or other coupling steps, and the active catalyst is regenerated to complete the cycle. mdpi.comacs.org
For instance, in the Pd/Cu-catalyzed C-H arylation of heterocycles, the proposed mechanism involves a palladium-catalyzed C-H activation step, followed by a transmetalation with a copper-aryl species or a related pathway that leads to the final arylated product. organic-chemistry.org The precise nature of the intermediates and transition states is often complex and can be influenced by the ligands, additives, and reaction conditions. Mechanistic studies, including the isolation of intermediates and computational modeling, are crucial for elucidating these pathways and advancing catalyst design. acs.orgrsc.org
Nanocatalyst-Mediated Synthesis
The use of nanocatalysts represents a significant advancement in the synthesis of benzoxazoles, offering sustainable and highly efficient routes. researchgate.net Nanocatalysts, which are metal-supported nanoparticles, are employed in numerous organic transformations due to their unique properties like high surface area, enhanced reactivity, and stability at high temperatures. rsc.org These characteristics facilitate better interaction with reactants, leading to optimal yields and straightforward separation from the reaction mixture. researchgate.netrsc.org
A variety of nanocatalysts have been successfully applied to benzoxazole synthesis. These include simple metal oxides like zinc oxide (ZnO) nanoparticles, magnetic nanoparticles such as copper ferrite (B1171679) (CuFe₂O₄) and Fe₃O₄@SiO₂-SO₃H, and bimetallic or supported catalysts like Au/TiO₂ and Cu-Al hydrotalcite. organic-chemistry.orgresearchgate.netajchem-a.comresearchgate.net These catalysts are effective in promoting the condensation reaction between 2-aminophenols and aldehydes or other precursors to form the benzoxazole ring. ajchem-a.comrsc.org
| Nanocatalyst | Starting Materials | Conditions | Yield | Reference |
|---|---|---|---|---|
| ZnO nanoparticles | o-aminophenol, Aromatic aldehydes | Room Temperature, <8 min | >90% | researchgate.net |
| Copper(II) ferrite (CuFe₂O₄) | N-(2-halophenyl)benzamides | DMSO, 120°C | Good | organic-chemistry.org |
| Fe₃O₄@SiO₂-SO₃H | 2-aminophenol, Aromatic aldehydes | Solvent-free, 50°C | Up to 92% | ajchem-a.com |
| CuNiFe magnetic nanocatalyst | o-nitrophenols, Benzyl (B1604629) alcohols | Toluene, 120°C | Good | researchgate.net |
| AlFe₂O₄@SiO₂–SO₃H | o-aminophenol, Aldehydes, Thiols | Deep Eutectic Solvent | High | nih.gov |
| Cu(II)-SBA-15 | o-aminophenol, Benzaldehydes | Reflux | 74-86% | rsc.org |
Enhanced Catalytic Activity and Reusability
A hallmark of nanocatalyst-mediated synthesis is the enhanced catalytic activity and excellent reusability of the catalysts. researchgate.net The high surface-area-to-volume ratio of nanoparticles ensures a greater number of active sites are available for the reaction, which often translates to faster reaction rates and milder reaction conditions. researchgate.netmdpi.com
| Catalyst | Number of Cycles | Activity Loss | Reference |
|---|---|---|---|
| Copper(II) ferrite nanoparticles | 7 | Not significant | organic-chemistry.org |
| ZnO nanoparticles | 8 | Not significant | researchgate.net |
| Fe₃O₄@SiO₂-SO₃H | 5 | Yield dropped from 92% to 84% | ajchem-a.com |
| Brønsted acidic ionic liquid gel (BAIL gel) | 5 | Not significant | acs.orgnih.gov |
| Mn-TPA MOF | 30 | No loss in integrity or performance | rsc.org |
| CuNiFe magnetic nano-catalyst | 6 | Not significant | researchgate.net |
Application in Eco-Friendly Synthetic Routes
The application of nanocatalysts is central to the development of green and eco-friendly synthetic routes for benzoxazoles. researchgate.netmdpi.com These methods align with the principles of green chemistry by minimizing waste, avoiding hazardous reagents, and reducing energy consumption. rsc.orgajchem-a.com
Many nanocatalytic syntheses of benzoxazoles are performed under solvent-free conditions or in environmentally benign solvents like water or ethanol, which significantly reduces the generation of volatile organic compound (VOC) waste. rsc.orgajchem-a.com The high efficiency of these catalysts often allows reactions to proceed at lower temperatures, including room temperature, further diminishing the energy footprint of the process. researchgate.netresearchgate.net
The ease of separation and high reusability of nanocatalysts contribute to a more sustainable process by minimizing catalyst waste. ajchem-a.com Furthermore, these reactions often exhibit high atom economy, as they can proceed without the need for additional oxidants or reductants, generating water as the only byproduct in some cases. researchgate.netrsc.org The use of catalysts like Fe₃O₄@SiO₂-SO₃H or nano-yttrium aluminum garnet promotes one-pot, multi-component reactions, which are inherently more efficient and environmentally friendly. researchgate.netajchem-a.com
Ionic Liquid Catalysis for Benzoxazole Formation
Ionic liquids (ILs) have emerged as versatile catalysts and reaction media for the synthesis of benzoxazoles, prized for their unique properties that align with green chemistry principles. rsc.org ILs are salts with low melting points, negligible vapor pressure, high thermal stability, and tunable solvent properties. rsc.orgnih.gov These characteristics make them attractive alternatives to traditional volatile organic solvents and catalysts.
In the context of benzoxazole synthesis, ILs can act as both the solvent and the catalyst. Brønsted acidic ionic liquids (BAILs), which contain an acidic proton, are particularly effective. For example, a reusable Brønsted acidic ionic liquid gel (BAIL gel) has been used as a heterogeneous catalyst for the condensation of 2-aminophenols with aldehydes to form benzoxazoles. acs.orgnih.gov This method offers high yields, a simple work-up procedure, and the ability to recycle the catalyst without significant loss of activity. acs.orgnih.gov The reaction often proceeds under solvent-free conditions, further enhancing its green credentials. nih.govresearchgate.net
Specific examples include the use of 1-butylpyridinium (B1220074) iodide ([BPy]I) as a metal-free catalyst for the C-H oxidative amination of benzoxazoles. nih.gov Another approach utilizes a magnetic nanomaterial-supported Lewis acidic ionic liquid (LAIL@MNP), combining the benefits of ionic liquids with the easy separability of magnetic nanoparticles. rsc.org These ionic liquid-based systems provide efficient and environmentally benign pathways for constructing the benzoxazole scaffold. rsc.orgnih.gov
Brønsted and Lewis Acid Catalysis
The use of Brønsted and Lewis acids is a well-established and fundamental strategy for synthesizing 2-substituted benzoxazoles. acs.org These acid catalysts facilitate the key condensation and intramolecular cyclization steps in the reaction between a 2-aminophenol and a carbonyl compound (like an aldehyde or carboxylic acid). nih.gov
Brønsted acid catalysis involves the use of proton donors to activate the carbonyl group of the aldehyde or carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the 2-aminophenol. Common Brønsted acids used for this purpose include p-toluenesulfonic acid (TsOH). organic-chemistry.orgorganic-chemistry.org More advanced Brønsted acid catalysts include solid-supported acids and acidic ionic liquids, which offer advantages in terms of reusability and reduced environmental impact. acs.orgrsc.orgnih.gov For example, a periodic mesoporous organo-silica with N-sulfonic acid groups (SA-PMO) serves as an efficient and reusable catalyst for benzoxazole synthesis from 2-aminophenols and ortho-esters under solvent-free conditions. rsc.org
Lewis acid catalysis employs electron-pair acceptors to activate the reaction partners. Lewis acids coordinate to the carbonyl oxygen, enhancing its electrophilicity. A wide range of Lewis acids have been employed, from simple metal salts to complex organometallic compounds. Indium(III) triflate (In(OTf)₃) is an effective Lewis acid catalyst for the reaction of 2-aminophenols with acyl chlorides under solvent-free conditions. scispace.com Boron trifluoride etherate (BF₃·Et₂O) has been used to catalyze the annulation of nitrosoarenes and aldehydes to form 2,1-benzisoxazoles, a related heterocyclic system. acs.org
Metal-Organic Frameworks (MOFs) with open metal sites that act as Lewis acid centers are a newer class of catalysts for this transformation. A desolvated manganese-based MOF (Mn-TPADesolv) has shown exceptional efficiency, high turnover numbers, and excellent recyclability (up to 30 cycles) in the synthesis of benzoxazoles from 2-aminophenols and various aldehydes. rsc.org
| Catalyst Type | Catalyst Example | Starting Materials | Key Advantages | Reference |
|---|---|---|---|---|
| Brønsted Acid | p-Toluenesulfonic acid (TsOH) | 2-aminophenols, β-diketones | Readily available, effective | organic-chemistry.org |
| Brønsted Acid | Brønsted acidic ionic liquid gel (BAIL gel) | o-aminophenols, Benzaldehydes | Reusable, high yields, solvent-free | acs.orgnih.gov |
| Lewis Acid | Samarium triflate (Sm(OTf)₃) | o-aminophenols, Aldehydes | Reusable, mild conditions, aqueous medium | organic-chemistry.org |
| Lewis Acid | Indium(III) triflate (In(OTf)₃) | 2-aminophenols, Acyl chlorides | Solvent-free, good to excellent yields | scispace.com |
| Lewis Acid | Mn-TPADesolv (MOF) | o-aminophenol, Aromatic aldehydes | Highly reusable (30 cycles), high TON/TOF | rsc.org |
| Lewis Acid | BF₃·Et₂O | Nitrosoarenes, Aldehydes | Effective for 2,1-benzisoxazole synthesis | acs.org |
Modern Synthetic Transformations for Amine Functionalization at C-6
The introduction of an amine group at the C-6 position of the 2-ethyl-1,3-benzoxazole scaffold is a key step in the synthesis of the target molecule and its analogs. This transformation can be achieved through several modern synthetic routes, including nucleophilic substitution, oxidative coupling, and intramolecular rearrangements.
Nucleophilic aromatic substitution (SNAr) is a foundational strategy for introducing amino functionalities onto an aromatic ring. In the context of 6-aminobenzoxazole synthesis, this typically involves a two-step sequence starting from a precursor with an activating group and a suitable leaving group.
A common approach begins with a nitrophenol derivative. For instance, the synthesis of 6-amino-substituted benzoxazoles can commence with 5-fluoro-2-nitrophenol. nih.gov The fluorine atom serves as a leaving group, and the nitro group activates the ring for nucleophilic attack by various primary or secondary amines. This reaction is often performed in a solvent like acetonitrile (B52724) at reflux temperatures and can achieve nearly quantitative yields. nih.govucsd.edu Following the successful substitution, the nitro group is reduced to the primary amine. A standard method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent such as methanol. nih.govucsd.edu The resulting 4-substituted-2-aminophenol is highly susceptible to air oxidation and is therefore typically cyclized immediately to form the stable benzoxazole ring. nih.gov
This cyclization can be accomplished using reagents like di(imidazole-1-yl)methanimine in refluxing acetonitrile, which provides the desired 6-substituted 2-aminobenzoxazoles in good yields over the two steps (reduction and cyclization). nih.govucsd.edu
Table 1: Synthesis of 6-Substituted 2-Aminobenzoxazoles via Nucleophilic Substitution and Subsequent Cyclization nih.govucsd.edu
| Starting Material | Amine Reagent | Key Steps & Conditions | Overall Yield |
| 5-Fluoro-2-nitrophenol | Various secondary amines (e.g., morpholine (B109124), piperidine) | 1. SNAr: Amine, ACN, reflux (80% to quantitative yield) | 41–86% (over 2 steps) |
| 2. Reduction: 10% Pd/C, H2, MeOH | |||
| 3. Cyclization: di(imidazole-1-yl)methanimine, ACN, reflux |
Oxidative cross-coupling reactions represent a more direct and atom-economical approach to forming C-N bonds. These methods can obviate the need for pre-functionalized substrates like halogenated or nitrated benzoxazoles by directly functionalizing a C-H bond.
Transition-metal catalysis, particularly with copper, has been effectively used for the oxidative amination of benzoxazoles. arabjchem.org A novel copper-catalyzed domino C-N cross-coupling reaction has been developed for the synthesis of 2-aminobenzoxazoles, which proceeds through a proposed mechanism of desulfurization followed by nucleophilic substitution and C-N coupling. arabjchem.org While many of these methods target the C-2 position, the principles can be extended to other positions on the benzoxazole ring. For instance, direct C-H amination of the benzoxazole core has been achieved using various metal catalysts and oxidants. bohrium.comliv.ac.ukrsc.org
Metal-free oxidative coupling reactions have also gained significant traction. mdpi.com One such system employs catalytic tetrabutylammonium (B224687) iodide (TBAI) with an aqueous solution of hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) as the co-oxidant. organic-chemistry.org This method facilitates the amination of benzoxazoles under relatively mild conditions (80 °C). mdpi.comorganic-chemistry.org Furthermore, visible-light photoredox catalysis offers a green and sustainable pathway for the "radical-type" amination of benzoxazoles, demonstrating the ongoing innovation in C-N bond formation. liv.ac.uk Electrochemical methods also provide a powerful alternative, using an electric current to drive the oxidative amination, thereby avoiding stoichiometric chemical oxidants and reducing waste. acs.org
Table 2: Comparison of Oxidative Amination Methods for Benzoxazoles
| Method | Catalyst / Reagent | Oxidant | Key Features |
| Copper Catalysis | Copper salts | Varies | Domino reaction for C-N bond formation. arabjchem.org |
| Metal-Free (Iodine Catalyzed) | TBAI | H₂O₂ or TBHP | Avoids transition metals; mild conditions. mdpi.comorganic-chemistry.org |
| Photoredox Catalysis | Iridium or Ruthenium complex | Visible Light | Green, sustainable radical-based amination. liv.ac.uk |
| Electrochemical Synthesis | Tetraalkylammonium halide | Electric Current | Avoids chemical oxidants, reduces waste. acs.org |
The Smiles rearrangement is a classic intramolecular nucleophilic aromatic substitution that has found modern applications in heterocycle synthesis. nih.gov This rearrangement can be ingeniously applied to the synthesis of N-substituted aminobenzoxazoles. acs.orgresearchgate.netacs.org
In a representative strategy, a benzoxazole-2-thiol is activated with chloroacetyl chloride. nih.gov The resulting intermediate reacts with an amine, leading to a cascade involving a Smiles rearrangement and subsequent cyclization to yield the N-substituted 2-aminobenzoxazole (B146116) derivative. researchgate.net This metal-free approach is notable for its wide amine scope, short reaction times, and operational simplicity. nih.gov The reaction is typically carried out in a polar aprotic solvent like DMF with a base such as KOH. researchgate.net While much of the reported work focuses on derivatization at the C-2 position, the strategic application of the Smiles rearrangement on appropriately substituted precursors could provide a pathway for functionalization at other positions of the benzoxazole core. nih.govacs.org
Oxidative Coupling Reactions
Green Chemistry Principles in Synthesis
The integration of green chemistry principles into synthetic routes is crucial for developing sustainable and environmentally benign processes. Key areas of focus include the use of safer solvents, particularly water, and the design of processes that minimize waste.
The choice of solvent is a major contributor to the environmental impact of a chemical process. rsc.org Consequently, there is a strong drive to develop syntheses in greener media like water or under solvent-free conditions. rsc.org
The synthesis of benzoxazoles has been successfully demonstrated in aqueous media. rsc.orgorganic-chemistry.org For example, an electrochemical, one-pot synthesis of 2-aminobenzoxazoles from 2-aminophenols and isothiocyanates was developed using an environmentally friendly ethanol/water solvent system. rsc.org This method is metal-free and operates under mild conditions. In other work, samarium triflate has been used as a reusable acid catalyst for the condensation of o-aminophenols and aldehydes in water to produce benzoxazoles. organic-chemistry.org
Solvent-free syntheses also offer significant environmental benefits. univ-cotedazur.fr Microwave-assisted, solvent-free synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol using Lawesson's reagent has been reported with good yields. organic-chemistry.org Another approach utilizes a phosphonium (B103445) acidic ionic liquid as a recyclable catalyst for the reaction between 2-aminophenol and aldehydes under solvent-free conditions at 100 °C, highlighting a green and efficient protocol. rsc.org
Minimizing waste is a core tenet of green chemistry, often evaluated through metrics like atom economy and the E-factor (Environmental Factor). Strategies to achieve this include using catalytic reagents over stoichiometric ones, designing one-pot reactions, and employing continuous flow systems. scilit.com
Catalytic methods inherently reduce waste by being active in small amounts and often being recyclable. The use of heterogeneous catalysts, such as manganese-based systems or TiO₂–ZrO₂, simplifies product purification and allows for catalyst reuse, contributing to a more sustainable process. rsc.orgrsc.org Electrochemical syntheses excel in waste reduction by using electricity as a "traceless" oxidant, which avoids the production of stoichiometric by-products from chemical oxidants. acs.orgacs.org
One-pot syntheses, which combine multiple reaction steps into a single operation, are highly efficient as they save time, energy, and materials by avoiding the isolation and purification of intermediates. scilit.com The electrochemical synthesis of 2-aminobenzoxazoles in aqueous media is a prime example of a successful one-pot process. rsc.org
Furthermore, transitioning from traditional batch synthesis to continuous flow (CF) processes can dramatically reduce waste and improve safety and efficiency. rsc.org A life cycle assessment comparing batch and CF methods for 2-aryl benzoxazole synthesis demonstrated that the flow approach reduced carbon emissions by 85% and had lower energy and solvent consumption. rsc.orgresearchgate.net The use of oxygen as a clean oxidant in a flow system with a recyclable catalyst represents a state-of-the-art, waste-minimized protocol. rsc.org
Solvent-Free and Aqueous Reaction Media
Synthetic Efficiency and Scale-Up Considerations
Several one-pot methodologies have been developed for the synthesis of 2-substituted benzoxazoles. A common strategy involves the condensation of 2-aminophenols with various carbonyl compounds like carboxylic acids or aldehydes. d-nb.infobeilstein-journals.org For instance, methanesulfonic acid has been shown to be a highly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol and in situ generated acid chlorides from carboxylic acids, providing excellent yields. researchgate.net This method is compatible with a wide range of functional groups. researchgate.net Another approach utilizes triphenylbismuth (B1683265) dichloride as a promoter for the reaction of 2-aminophenols with thioamides, affording 2-aryl- and 2-alkylbenzoxazoles in moderate to excellent yields under mild conditions. d-nb.infobeilstein-journals.org
Multicomponent reactions for benzoxazole synthesis often involve the coupling of three or more starting materials in a single pot. An efficient Fe(III)-catalyzed multicomponent coupling of catechols, ammonium (B1175870) acetate, and benzyl alcohols or benzyl methyl ethers has been reported to produce benzoxazole derivatives in good to excellent yields. nih.gov Similarly, a palladium-catalyzed three-component coupling of aryl halides, amino alcohols (or aminophenols), and tert-butyl isocyanide provides a versatile route to benzoxazoles with yields often exceeding 92%. organic-chemistry.org Copper complexes have also been employed to catalyze the multicomponent synthesis of substituted benzoxazole derivatives under mild conditions. rsc.orgrsc.org
Table 1: Comparison of Selected One-Pot and Multicomponent Strategies for Benzoxazole Synthesis
| Catalyst/Promoter | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| Methanesulfonic acid | 2-Aminophenol, Carboxylic acids | In situ acid chloride formation | Excellent | researchgate.net |
| Triphenylbismuth dichloride | 2-Aminophenols, Thioamides | 60 °C, 1,2-dichloroethane | Moderate to Excellent | d-nb.infobeilstein-journals.org |
| Fe(III)/DDQ | Catechols, Benzyl alcohols/ethers, Ammonium acetate | Air atmosphere | Good to Excellent | nih.gov |
| Palladium catalyst | Aryl halides, Aminophenols, tert-Butyl isocyanide | Atmospheric pressure | >92 | organic-chemistry.org |
| Copper complexes | Catechol, Benzaldehyde, Ammonium acetate | 50 °C, Ethanol | Good to Excellent | rsc.org |
This table is for illustrative purposes and specific yields may vary depending on the substrates used.
Continuous flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, including benzoxazoles, offering significant advantages in terms of safety, scalability, and efficiency over traditional batch processes. chim.itresearchgate.net Flow reactors provide superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates and reactions. chim.itnih.gov
An efficient and scalable continuous flow process has been developed for the transformation of 3-halo-N-acyl anilines into the corresponding benzoxazoles. nih.govcam.ac.ukacs.org This method involves a base-mediated deprotonation, ortho-lithiation, and intramolecular cyclization, followed by an in-line electrophilic quench. The use of a continuous flow reactor allows for precise temperature control and immediate quenching of unstable lithiated intermediates, minimizing byproduct formation and improving product quality. nih.govcam.ac.uk This approach has been successfully scaled up, demonstrating its robustness for larger-scale manufacturing. cam.ac.uk
Heterogeneous catalysts are particularly well-suited for flow chemistry applications as they can be packed into columns, allowing for easy separation of the catalyst from the product stream and enabling catalyst recycling. A waste-minimized protocol for the synthesis of 2-arylbenzoxazoles in continuous flow has been developed using manganese-based heterogeneous catalysts. rsc.org This system, which uses cyclopentylmethyl ether as a green solvent and oxygen as the oxidant, demonstrates a significant reduction in metal leaching and allows for catalyst regeneration. rsc.org Life cycle assessment has shown that such flow chemistry processes can reduce carbon emissions by as much as 85% compared to batch methods. rsc.org
Table 2: Advantages of Continuous Flow Synthesis for Benzoxazoles
| Feature | Advantage | Reference |
| Precise Temperature Control | Minimizes byproduct formation from unstable intermediates. | nih.govcam.ac.uk |
| Enhanced Safety | Allows for the safe handling of hazardous reagents and intermediates in small, contained volumes. | chim.it |
| Scalability | Reliable and robust scale-up from laboratory to production scale. | cam.ac.uk |
| Waste Minimization | Reduced solvent usage and potential for catalyst recycling. | rsc.orgrsc.org |
| Improved Efficiency | Faster reaction times and higher throughput compared to batch processes. | rsc.org |
One-Pot and Multicomponent Reaction Strategies
Purification and Isolation Techniques
The purification and isolation of the target compound, this compound, and its analogs are critical steps to ensure high purity for subsequent applications. Common laboratory and industrial purification techniques include recrystallization and chromatography.
For many substituted benzoxazoles, recrystallization from a suitable solvent or solvent mixture is an effective method for purification. google.comwipo.int The choice of solvent is crucial and is often determined empirically. A patented process for the purification of a substituted benzoxazole compound involves recrystallization from a solution of acetone (B3395972) and acetonitrile. google.comwipo.int The crude product can also be treated with a clarifying agent, such as activated charcoal, in a suitable solvent like ethyl acetate to remove colored impurities. google.com Subsequent precipitation or trituration from a mixed solvent system can further enhance purity. google.com
Column chromatography is a widely used technique for the purification of benzoxazole derivatives, especially when dealing with complex reaction mixtures or when high purity is required. nih.gov Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. tandfonline.commdpi.com The ratio of the solvents is adjusted to achieve optimal separation of the desired product from impurities. tandfonline.commdpi.com The progress of the purification can be monitored by thin-layer chromatography (TLC). tandfonline.com
Chemical Reactivity and Derivatization Studies of 2 Ethyl 1,3 Benzoxazol 6 Amine
Reactions of the Benzoxazole (B165842) Ring System
The reactivity of the 2-Ethyl-1,3-benzoxazol-6-amine ring is complex, governed by the interplay between the electron-donating amine group on the benzene (B151609) moiety and the electronic properties of the fused oxazole (B20620) ring.
Electrophilic Aromatic Substitution Reactions on the Benzene Moiety
The benzene portion of the benzoxazole ring is activated towards electrophilic aromatic substitution by the powerful electron-donating C-6 amino group. This group directs incoming electrophiles primarily to the ortho and para positions. In the case of this compound, the positions ortho to the amine are C-5 and C-7. Due to the electron-deficient nature of the fused oxazole ring, electrophilic substitution is a known reaction for benzoxazoles, though it can require harsh conditions. diva-portal.org
Studies on related benzoxazole structures demonstrate that electrophilic substitution, such as nitration, can occur on the benzene ring. For instance, the nitration of 3-ethylbenzoxazol-2-one with a mixture of nitric and sulfuric acid results in the introduction of a nitro group, which can subsequently be reduced to an amine. While specific studies on the electrophilic substitution of this compound are not extensively detailed in available literature, the directing effects of the amine group are expected to strongly influence the regioselectivity of such reactions.
Reactivity at the Oxazole Heteroatoms (N and O)
The oxazole ring contains two heteroatoms, nitrogen at position 3 and oxygen at position 1, which are potential sites for chemical reactions. The nitrogen atom possesses a lone pair of electrons, rendering it weakly basic and nucleophilic. ijpbs.com This allows for reactions such as N-alkylation, which typically results in the formation of a benzoxazolium salt. For example, the N-alkylation of 5-chlorobenzoxazolone with 1-bromo-3-chloropropane (B140262) proceeds at the nitrogen atom. researchgate.net
The oxygen atom, being part of the fused aromatic system, is generally less reactive. However, both the nitrogen and oxygen atoms can act as hydrogen bond acceptors, influencing intermolecular interactions. researchgate.net Computational studies suggest that the N and O atoms are susceptible to electrophilic attack. ias.ac.in The stability of the oxazole ring means that reactions involving cleavage of the C-O or C-N bonds typically require harsh conditions.
Functionalization at the 2-Position of the Benzoxazole Ring
The substituent at the C-2 position significantly influences the properties of the benzoxazole molecule. researchgate.net In this compound, this position is occupied by an ethyl group. Direct functionalization of this alkyl group can be challenging, but reactions involving the methylene (B1212753) C-H bonds adjacent to the benzoxazole ring are conceivable. For instance, direct C-H functionalization of 2-alkyl tryptamines has been demonstrated, allowing for ring formation involving the non-activated methylene group. rsc.org
More commonly, the 2-substituent is introduced during the synthesis of the benzoxazole ring itself. rsc.org For example, the reaction of an o-aminophenol with an appropriate carboxylic acid or its derivative installs the desired group at the C-2 position. Synthesizing analogues with different C-2 groups is a common strategy. For instance, reacting 6-chloro-1,3-benzoxazole with ethylenediamine (B42938) can introduce an ethylamine (B1201723) side chain at the 2-position.
Transformations Involving the Amine Functional Group at C-6
The primary amine at the C-6 position is a versatile functional group, readily participating in a wide range of chemical transformations to create a diverse array of derivatives.
Acylation, Alkylation, and Arylation Reactions of the Amine
The nucleophilic nature of the C-6 amine allows for straightforward acylation, alkylation, and arylation reactions.
Acylation: The amine can react with acylating agents like acyl chlorides or anhydrides to form amides. smolecule.com This is a fundamental and widely used transformation in organic synthesis. luxembourg-bio.comorganic-chemistry.org The reaction typically proceeds under mild conditions, often in the presence of a base to neutralize the acid byproduct.
Alkylation: Alkylation of the amine can be achieved using alkyl halides. smolecule.com This introduces an alkyl group onto the nitrogen atom, forming secondary or tertiary amines depending on the reaction conditions and stoichiometry.
Arylation: The introduction of aryl groups can be accomplished through methods like nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
These reactions provide a powerful toolkit for modifying the structure and properties of the parent molecule.
Formation of Amides, Ureas, and Other Nitrogen-Containing Derivatives
Building upon the reactivity of the C-6 amine, a variety of nitrogen-containing derivatives can be synthesized.
Amide Formation: As mentioned, acylation leads to the formation of amides, a reaction central to organic chemistry. libretexts.org The process involves the reaction of the amine with a carboxylic acid, often activated by a coupling reagent, or with a more reactive carboxylic acid derivative. luxembourg-bio.comgoogle.com
Urea (B33335) Formation: The reaction of the C-6 amine with isocyanates is a standard method for the synthesis of urea derivatives. tubitak.gov.tr This reaction is generally high-yielding and proceeds by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the isocyanate. Studies on related aminobenzoxazolones and aminobenzothiazoles have demonstrated the successful synthesis of various urea and thiourea (B124793) analogues. tubitak.gov.trnih.gov
The following table summarizes the formation of urea derivatives from related amino-heterocycles, illustrating the general reaction conditions.
| Starting Amine | Reagent | Reaction Conditions | Product Type | Reference |
| 6-amino-3-methyl-2(3H)-benzoxazolone | Substituted isocyanate | THF, Room Temperature | N-Substituted Urea | tubitak.gov.tr |
| 6-amino-5-chloro-3-methyl-2(3H)-benzoxazolone | Substituted isocyanate | THF, Room Temperature | N-Substituted Urea | tubitak.gov.tr |
| 2-Aryl-benzothiazol-5-amine | Isocyanate | Not specified | N-Substituted Urea | nih.gov |
These derivatization strategies highlight the synthetic utility of the amine group in this compound, enabling the creation of a broad chemical space for further investigation.
Oxidation and Reduction Chemistry of the Amine
The primary amine group at the 6-position of the this compound ring is a key functional handle for a range of chemical modifications. Its reactivity in oxidation and reduction reactions allows for the introduction of different functional groups, leading to compounds with potentially altered chemical and biological properties.
Oxidation: The amine group of benzoxazole derivatives can be oxidized under specific conditions to yield various products. For instance, the oxidation of the amine moiety can lead to the formation of corresponding imines or nitro derivatives smolecule.com. The oxidation of similar amino-benzoxazole compounds has been reported to yield the corresponding oxides smolecule.com. Commonly employed oxidizing agents for such transformations include potassium permanganate (B83412) and hydrogen peroxide smolecule.comevitachem.com. The specific product obtained is highly dependent on the choice of oxidizing agent and the reaction conditions employed.
Reduction: While the primary amine group is already in a reduced state, the synthesis of this compound itself typically involves a reduction step. The precursor, 2-ethyl-6-nitro-1,3-benzoxazole, can be reduced to the target amine. This transformation is commonly achieved using reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride .
Cross-Coupling Reactions for Further Derivatization
Cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, enabling the further derivatization of the this compound core. These reactions are pivotal in medicinal chemistry for creating libraries of compounds for structure-activity relationship studies.
The amino group of the benzoxazole can participate in various palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for example, is a well-established method for forming C-N bonds between aryl halides and amines in the presence of a palladium catalyst and a base nrochemistry.com. This methodology could be applied to couple various aryl or heteroaryl halides to the 6-amino group of this compound.
Furthermore, copper-catalyzed cross-coupling reactions have been effectively used for the synthesis of N-aryl-2-aminobenzoxazoles. A notable example involves a domino reaction sequence starting from thiourea and a substituted iodophenol, followed by an intermolecular C-N cross-coupling with an iodoarene, catalyzed by a copper salt arabjchem.org. This approach highlights the potential for creating diverse N-substituted derivatives of the target compound.
The following table summarizes representative cross-coupling reactions applicable for the derivatization of aminobenzoxazoles, based on literature for analogous structures.
| Coupling Partners | Catalyst/Reagents | Product Type | Reference |
| Aryl Halide + Amine | Palladium Catalyst, Base | N-Aryl Amine | nrochemistry.com |
| 2-Iodophenol, Thiourea, Iodobenzene (B50100) | Copper Catalyst, Base | N-Phenyl-2-aminobenzoxazole | arabjchem.org |
| Arene with Directing Group + Alcohol | Pd(OAc)₂, PhI(OAc)₂ | ortho-Alkoxylated Arene | beilstein-journals.org |
Synthesis of Novel Hybrid Scaffolds Incorporating the this compound Unit
The unique structural features of this compound make it an attractive component for the design and synthesis of novel hybrid molecules. These hybrids combine the benzoxazole core with other pharmacologically relevant scaffolds, aiming to create new chemical entities with enhanced or synergistic biological activities.
One approach to synthesizing such hybrids involves the reaction of the amine group with other reactive functionalities. For example, benzoxazole derivatives have been incorporated into hybrid structures with 4-thiazolidinones researchgate.net. This can be achieved by reacting the amino group with an appropriate aldehyde to form a Schiff base, which then undergoes cyclization with thioglycolic acid.
Another strategy involves the construction of hybrid molecules containing 1,3,5-triazine (B166579) rings. The amine group of a benzoxazole can act as a nucleophile, reacting with a suitably substituted triazine to form a new hybrid scaffold mdpi.com. The synthesis of 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile derivatives, which can then be reacted with other components, showcases a pathway to complex hybrid structures mdpi.com.
The table below presents examples of hybrid scaffolds that can be synthesized from benzoxazole precursors.
| Hybrid Scaffold | Synthetic Strategy | Key Intermediates/Reagents | Reference |
| Benzoxazole-4-thiazolidinone | Schiff base formation and cyclization | Aldehyde, Thioglycolic acid | researchgate.net |
| Benzoxazole-1,3,5-triazine | Nucleophilic substitution | Substituted triazine | mdpi.com |
| N-Phenyl-1,3-benzoxazol-2-amine | Oxidative cyclodesulfurization | Thiourea, Iodine | nih.gov |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
A ¹H NMR spectrum of 2-Ethyl-1,3-benzoxazol-6-amine would be expected to show distinct signals for each unique proton environment. The ethyl group would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling with each other. The aromatic protons on the benzoxazole (B165842) ring system would appear as a set of signals, with their chemical shifts and coupling patterns determined by their positions relative to the amino group and the fused oxazole (B20620) ring. The protons of the primary amine (NH₂) would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Ethyl -CH₃ | ~1.3-1.5 | Triplet (t) | ~7-8 |
| Ethyl -CH₂ | ~2.8-3.0 | Quartet (q) | ~7-8 |
| Aromatic H | ~6.5-7.5 | Multiplet (m) | - |
| Amine -NH₂ | Variable | Broad Singlet (br s) | - |
(Note: This table is predictive and not based on experimental data.)
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals would be expected for the two carbons of the ethyl group and the seven carbons of the benzoxazole core. The chemical shifts of the aromatic carbons would be influenced by the electron-donating amino group and the heteroatoms of the oxazole ring. The carbonyl carbon of the oxazole ring would appear at a characteristic downfield shift. ijrdst.org
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ethyl -CH₃ | ~10-15 |
| Ethyl -CH₂ | ~20-30 |
| Aromatic/Heterocyclic C | ~100-160 |
(Note: This table is predictive and not based on experimental data.)
Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, confirming the ethyl group's structure and the relationships between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) would show direct one-bond correlations between protons and the carbons they are attached to, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary (non-protonated) carbons and piecing together the entire molecular structure by connecting different spin systems.
13C NMR Spectroscopy for Carbon Backbone Confirmation
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns.
HRMS would provide a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the precise elemental formula (e.g., C₉H₁₀N₂O for the protonated molecule), confirming that the synthesized compound has the correct atomic composition.
ESI-MS is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for the confirmation of the molecular weight. By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in an MS/MS experiment), a characteristic fragmentation pattern can be obtained. The fragmentation would likely involve the loss of small neutral molecules from the ethyl group or cleavage of the benzoxazole ring, providing further structural confirmation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
X-ray Crystallography for Solid-State Structure Determination
As of the current literature survey, a definitive single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed crystallographic data such as unit cell parameters, space group, and precise atomic coordinates are not available for this specific molecule. However, analysis of closely related benzoxazole and benzothiazole (B30560) derivatives provides valuable insights into the expected solid-state characteristics. nih.goviucr.org
For analogous benzoxazole and benzothiazole structures, crystal packing is significantly influenced by a network of intermolecular interactions. nih.goviucr.org Hydrogen bonding, particularly involving amine groups and the nitrogen atom of the oxazole ring, is a dominant force in the formation of the crystal lattice. For instance, in related aminobenzothiazole structures, C—H···N and N—H···O hydrogen bonds are prevalent, often leading to the formation of dimers or extended chains. iucr.org
Furthermore, π–π stacking interactions between the aromatic benzoxazole rings are expected to play a crucial role in the crystal assembly. vulcanchem.com These interactions, characterized by centroid-to-centroid distances typically in the range of 3.5–4.0 Å, contribute to the stabilization of the crystal lattice. vulcanchem.com Hirshfeld surface analysis of similar molecules, such as 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide, reveals that H···H, C···H/H···C, and O···H/H···O contacts are the most significant contributors to the crystal packing. nih.gov It is highly probable that this compound would exhibit a similar profile of intermolecular forces, with the primary amine and the ethyl group influencing the specific geometry of these interactions.
This table is predictive, based on analyses of structurally similar compounds.
In similar structures, such as ethyl 2-(benzo[d]oxazol-2-yl) derivatives, the orientation of the substituent groups relative to the benzoxazole ring is crucial. researchgate.net For this compound, the conformation will likely be a compromise between the steric bulk of the ethyl group and the formation of an optimal hydrogen-bonding network involving the 6-amino group.
Crystal Packing and Intermolecular Interactions
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. While a published, peer-reviewed spectrum for this compound is not available, the expected absorption bands can be predicted based on the known frequencies for its constituent functional groups. libretexts.orgmasterorganicchemistry.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The primary amine (-NH₂) group should exhibit two distinct N-H stretching bands in the region of 3400-3250 cm⁻¹. masterorganicchemistry.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group would appear just below 3000 cm⁻¹. The C=N stretching of the oxazole ring typically appears in the 1680-1620 cm⁻¹ region. The C-O-C stretching of the oxazole ring and the C-N stretching of the aromatic amine are expected in the fingerprint region (1350-1000 cm⁻¹). libretexts.org
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring stretching vibrations, particularly the symmetric "breathing" modes, are often strong in Raman spectra and would be expected in the 1600-1400 cm⁻¹ region. The C=N and C-N stretching vibrations would also be Raman active. The S-H stretching vibrations are typically weak in Raman, which is not applicable here but is a point of comparison with benzothiazole analogues.
Table 2: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| Primary Amine (-NH₂) | N-H Stretch (asymmetric) | 3400 - 3300 | Medium | Medium |
| Primary Amine (-NH₂) | N-H Stretch (symmetric) | 3330 - 3250 | Medium | Medium |
| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1650 - 1580 | Medium to Strong | Weak |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak | Strong |
| Aliphatic C-H (ethyl) | C-H Stretch | 3000 - 2850 | Medium to Strong | Strong |
| Benzoxazole Ring | C=N Stretch | 1680 - 1620 | Medium to Strong | Medium |
| Benzoxazole Ring | C=C Stretch (aromatic) | 1600 - 1450 | Medium to Strong | Strong |
| Benzoxazole Ring | C-O-C Stretch | 1300 - 1200 | Strong | Weak |
This table is predictive and based on established group frequencies.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
The UV-Vis spectrum of this compound is expected to be dominated by π → π* electronic transitions within the conjugated benzoxazole system. The presence of the amino group, a strong auxochrome, at the 6-position is anticipated to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted benzoxazole core. This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-[(1,3-Benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide |
| Ethyl 2-(benzo[d]oxazol-2-yl) derivatives |
Computational and Theoretical Investigations
Quantum Chemical Studies of 2-Ethyl-1,3-benzoxazol-6-amine
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental chemical nature of heterocyclic compounds. chemrxiv.orgresearchgate.net These methods allow for the detailed investigation of a molecule's electronic structure, geometry, and energetic landscape. Although specific computational data for this compound is not extensively published, analysis of closely related benzoxazole (B165842) structures provides a robust framework for understanding its properties. researchgate.net
The electronic properties of a molecule are primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, stability, and optical properties. researchgate.net A smaller energy gap generally suggests higher chemical reactivity, as it facilitates charge transfer within the molecule. researchgate.net
Theoretical calculations on analogous benzoxazole derivatives show that the HOMO is typically distributed over the fused benzene (B151609) ring and the heteroatoms, while the LUMO is often localized on the benzoxazole core. For instance, studies on similar structures reveal energy gaps often less than 5 eV, indicating significant potential for chemical reactivity. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies for Benzoxazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|
| 2-(5-methylpyridin-2-yl)-benzoxazole | -6.15 | -1.55 | 4.60 | researchgate.net |
This data is for analogous compounds and serves to illustrate typical values for the benzoxazole class.
Global reactivity descriptors, derived from HOMO and LUMO energies, further quantify a molecule's reactivity profile, including its ionization potential, electron affinity, global hardness, and electrophilicity. researchgate.net
The benzoxazole system is an aromatic heterocycle, characterized by a fused benzene and oxazole (B20620) ring. rsc.org This fusion creates a planar bicyclic structure with delocalized π-electrons. rsc.org The distribution of electron density across this scaffold is uneven due to the presence of electronegative oxygen and nitrogen atoms.
Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization and hyperconjugative interactions within a molecule. For benzoxazole derivatives, NBO analysis helps to understand the stability conferred by these electronic interactions.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). In typical benzoxazole structures, negative electrostatic potential is concentrated around the oxygen and nitrogen atoms, identifying them as likely sites for electrophilic attack. Conversely, positive potential regions, often found near hydrogen atoms attached to the amine group, indicate sites susceptible to nucleophilic attack.
Theoretical calculations are frequently used to predict and validate the three-dimensional structure of molecules, especially when experimental data from X-ray crystallography is unavailable. researchgate.net Using methods like DFT with appropriate basis sets (e.g., B3LYP/6-311++G**), researchers can determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. researchgate.net
For this compound, the benzoxazole core is expected to be nearly planar. researchgate.net Conformational analysis would focus on the rotational freedom of the 2-ethyl and 6-amine substituents. The orientation of the ethyl group relative to the benzoxazole ring can lead to different stable conformers. Computational studies on similar structures, such as 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, have identified multiple stable conformers by analyzing the potential energy surface associated with key dihedral angles. researchgate.net A similar approach would be necessary to identify the lowest energy conformer of this compound.
Table 2: Typical Calculated Geometric Parameters for Benzoxazole Derivatives
| Parameter | Bond | Typical Value | Source |
|---|---|---|---|
| Bond Length | C=N | ~1.61 Å | |
| Bond Length | C-N | ~1.24 Å | |
| Bond Angle | C-O-C | ~105° | - |
Note: These values are illustrative, based on general findings for benzoxazole derivatives, and may not represent the exact parameters for this compound.
Aromaticity and Electron Density Distribution
Reaction Mechanism Prediction and Validation
Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions, offering insights that can be difficult to obtain experimentally. tudelft.nl By modeling reaction pathways, researchers can understand the energetic and structural changes that occur as reactants are converted into products.
The synthesis of benzoxazoles often involves the intramolecular cyclization of precursors. lew.roresearchgate.net Transition state (TS) modeling allows for the computational investigation of these reaction pathways. By locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy, the activation energy barrier for the reaction can be determined.
For example, DFT calculations have been used to investigate the regioselectivity of the cyclization step in the synthesis of N-(benzoxazolinon-6-yl)maleimide derivatives. lew.ro Such studies can predict whether a reaction is favored kinetically or thermodynamically. lew.ro For the synthesis of this compound, which could be formed via condensation and subsequent cyclization, TS modeling could be used to optimize reaction conditions and understand the factors controlling the ring-closure step. Theoretical modeling of transition states for similar cyclization reactions, such as those mediated by POCl₃, has been demonstrated for related heterocyclic systems.
While specific computational studies on the catalytic synthesis of this compound are not documented in the searched literature, the methodologies are well-established. For instance, DFT studies on the copper-catalyzed azide-alkyne cycloaddition (CuAAC) have successfully elucidated the reaction mechanism, including the role of the copper(I) catalyst and the origin of the observed regioselectivity. mdpi.com A similar computational approach could be applied to potential catalytic syntheses of this compound, such as those involving palladium-catalyzed C-H activation or coupling reactions, to rationalize reaction outcomes and guide the development of more efficient catalysts. researchgate.net These computational models are essential for moving towards a rational, in silico design of catalysts and synthetic routes. tudelft.nl
Transition State Modeling for Synthetic Pathways
Molecular Dynamics Simulations for Compound Behavior
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of compounds, offering insights into conformational stability, flexibility, and interactions with surrounding molecules, such as solvents or biological receptors. nih.gov
For benzoxazole derivatives, MD simulations are instrumental in assessing the stability of ligand-receptor complexes. researchgate.netacs.org The general workflow for such a study involves:
System Setup: The initial 3D structure of the compound, often obtained from molecular docking studies, is placed in a simulation box, typically solvated with water molecules to mimic physiological conditions. nih.gov
Force Field Application: A force field (e.g., CHARMM, AMBER) is applied to the system. The force field is a set of parameters that defines the potential energy of the system, including terms for bond lengths, angles, dihedrals, and non-bonded interactions.
Simulation: The system undergoes energy minimization to remove steric clashes, followed by a period of heating and equilibration to bring it to the desired temperature and pressure. The production simulation is then run for a duration typically ranging from nanoseconds to microseconds, during which the trajectories of all atoms are saved. researchgate.net
Analysis: The resulting trajectories are analyzed to calculate various properties, such as root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the formation of intermolecular hydrogen bonds over time.
In the context of this compound, MD simulations could be employed to understand its conformational preferences, the stability of its interactions within a protein binding site, and how it behaves in different solvent environments. Such studies are vital for rational drug design and for understanding the compound's pharmacokinetic properties. nih.gov
Prediction of Physico-Chemical Parameters Relevant to Reactivity
The reactivity of this compound is governed by its electronic structure, which is influenced by the benzoxazole core and its substituents. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict key physico-chemical parameters. nih.govresearchgate.net
pKa of the Amine Group: The basicity of the 6-amine group is a critical parameter, as it determines the compound's charge state at a given pH. The pKa is the pH at which the amine group is 50% protonated. For a structurally similar compound, 2-Benzyl-1,3-benzoxazol-6-amine, the predicted pKa of the amine group is approximately 7.52. This suggests that at physiological pH (~7.4), a significant portion of this compound molecules will exist in their protonated, positively charged form. This has major implications for its solubility, membrane permeability, and ability to form ionic interactions.
Influence of Substituents on Reactivity: The ethyl group at the 2-position and the amine group at the 6-position significantly modulate the electronic properties of the benzoxazole ring system.
Amine Group (-NH₂): As a strong electron-donating group, the 6-amine substituent increases the electron density of the aromatic system, particularly at the ortho and para positions. This enhances the molecule's propensity to undergo electrophilic aromatic substitution.
Ethyl Group (-CH₂CH₃): The ethyl group at the 2-position is a weak electron-donating group through induction. Its presence influences the electron density and steric environment around the oxazole portion of the molecule.
Below are tables summarizing key predicted parameters and the general influence of substituents on the benzoxazole core.
| Parameter | Predicted Value | Significance |
|---|---|---|
| pKa (of 6-amine group) | ~7.52 | Determines ionization state at physiological pH, affecting solubility and receptor binding. |
| Substituent Type | Example | Effect on Benzoxazole Core | Impact on Reactivity |
|---|---|---|---|
| Electron-Donating (Strong) | -NH₂ | Increases electron density on the ring system. | Activates the ring towards electrophilic attack; may increase GSIPT energy barrier. sioc-journal.cn |
| Electron-Donating (Weak) | -CH₂CH₃ | Slightly increases electron density via induction. | Minor electronic effect; contributes to steric hindrance at the 2-position. |
| Electron-Withdrawing | -NO₂, -Cl | Decreases electron density on the ring system. | Deactivates the ring towards electrophilic attack; may decrease GSIPT energy barrier. researchgate.netsioc-journal.cn |
Modeling of Intermolecular Interactions for Material Science Applications
Benzoxazole derivatives are utilized in material science, for example, as organic dyes and components in organic light-emitting diodes (OLEDs). wiley.com The performance of these materials is highly dependent on their solid-state packing and intermolecular interactions, which can be modeled using computational techniques.
Quantum chemical methods are employed to investigate the network of non-covalent interactions that govern the crystal structure and bulk properties of materials. ias.ac.in For benzoxazole derivatives, these interactions primarily include:
Hydrogen Bonding: The amine group (-NH₂) in this compound can act as a hydrogen bond donor, while the nitrogen atom of the oxazole ring can act as an acceptor. These interactions are highly directional and play a key role in defining the crystal lattice. iucr.org
π–π Stacking: The planar benzoxazole ring system facilitates π–π stacking interactions between adjacent molecules. These interactions are crucial for charge transport in organic electronic materials.
Computational tools like Hirshfeld surface analysis and pairwise interaction energy calculations are used to visualize and quantify these intermolecular forces. ias.ac.iniucr.org Hirshfeld analysis maps the close contacts between molecules in a crystal, highlighting the regions responsible for specific interactions like hydrogen bonds. researchgate.net By understanding how molecules of this compound are likely to self-assemble, researchers can predict its solid-state properties and design new materials with targeted optical and electronic characteristics.
| Interaction Type | Description | Modeling Technique | Relevance to Material Properties |
|---|---|---|---|
| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (N, O). | Quantum Theory of Atoms in Molecules (QTAIM), NBO Analysis, Pairwise Energy Calculation. ias.ac.iniucr.org | Dictates crystal packing, thermal stability, and solubility. |
| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Hirshfeld Surface Analysis, Independent Gradient Model (IGM). ias.ac.inresearchgate.net | Influences electronic properties, charge mobility, and optical absorption/emission. |
| C–H···π Interactions | A weak form of hydrogen bonding where a C-H bond acts as the donor and a π-system as the acceptor. | Hirshfeld Surface Analysis, NBO Analysis. ias.ac.in | Contributes to the stability and specific geometry of the crystal structure. |
Advanced Applications in Materials Science and Chemical Catalysis
Role as a Synthetic Building Block for Complex Architectures
In chemical synthesis, a building block is a fundamental compound used as a starting material to construct more complex molecules. cymitquimica.com 2-Ethyl-1,3-benzoxazol-6-amine serves as an important synthetic building block, primarily due to the reactivity of its amine group and the stable benzoxazole (B165842) scaffold. acs.orgnih.gov Benzoxazoles are a significant class of heterocyclic compounds that are frequently used as starting points in medicinal chemistry and materials science. core.ac.uksioc-journal.cn
The presence of the primary amine group (-NH2) on the benzene (B151609) ring allows for a variety of chemical transformations. This group can readily undergo reactions such as acylation, nucleophilic substitution, and diazotization, enabling the attachment of diverse functional moieties. smolecule.com This versatility makes the compound a key intermediate in multi-step syntheses. For instance, similar compounds like [2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine are explicitly used as building blocks for creating more elaborate molecular structures. The combination of the rigid, planar benzoxazole system with the reactive amine functionality allows chemists to design and construct complex, three-dimensional architectures with specific electronic and steric properties for various applications, including the development of therapeutic agents and novel materials. smolecule.comgoogle.com
Applications in Amine-Functionalized Materials
Amine functionalization is a widely employed strategy to impart specific properties, such as basicity and targeted interaction capabilities, to various materials. The amine group on this compound makes it a prime candidate for the functionalization of several classes of advanced materials.
Porous Organic Polymers (POPs) are a class of materials characterized by high surface areas, tunable porosity, and exceptional stability. osti.govdoi.org While inherently useful for gas storage, their performance, particularly for the capture of acidic gases like carbon dioxide (CO2), can be significantly enhanced by incorporating basic amine functionalities. osti.govrsc.org Amine functionalization increases the affinity of the POPs for CO2 through acid-base interactions, improving both adsorption capacity and selectivity over other gases like nitrogen (N2). osti.govnih.gov
There are three primary methods for creating amine-functionalized POPs:
Direct Synthesis: Using amine-containing monomers, like this compound, directly in the polymerization process to build the framework. osti.gov
Post-Synthetic Modification (Grafting): Chemically attaching amine-containing molecules to the surface or within the pores of a pre-existing POP. diva-portal.org
Impregnation: Physically loading amine molecules into the pores of the polymer network. osti.gov
The presence of the amine group makes this compound a suitable candidate for either direct synthesis of amine-rich POPs or for post-synthetic grafting onto existing polymer scaffolds. Such materials are of high interest for applications in post-combustion carbon capture to mitigate greenhouse gas emissions. osti.govdiva-portal.org
Table 1: Methods for Amine Functionalization of Porous Organic Polymers
| Functionalization Method | Description | Role of this compound |
| Direct Synthesis | Amine-containing monomers are used as the primary building blocks during the polymerization reaction to form the POP structure. | Can be used as a monomer to create a POP with inherent amine functionality. |
| Post-Synthetic Grafting | Amine molecules are chemically bonded to the framework of a pre-synthesized POP. | Can be grafted onto a POP that has suitable reactive sites. |
| Amine Impregnation | Amine molecules are physically loaded into the pores of the POP without forming covalent bonds. | Can be impregnated into the porous structure of a host POP. |
Metal-Organic Frameworks (MOFs) are crystalline materials composed of metal ions or clusters linked together by organic molecules. researchgate.net Their high porosity and tunable structures make them useful in gas storage, separation, and catalysis. researchgate.net The properties of MOFs can be precisely tailored by functionalizing the organic linkers. Introducing amine groups can enhance CO2 adsorption, serve as basic catalytic sites, or act as anchoring points for further modifications. rsc.orgfrontiersin.org
Amine functionalization of MOFs can be achieved in two main ways:
Pre-synthetic functionalization: Using an amine-bearing molecule, such as 2-aminoterephthalic acid, as the organic linker during the MOF synthesis. rsc.org
Post-synthetic modification (PSM): Modifying a pre-existing MOF by reacting it with an amine-containing molecule. nih.gov
This compound is a candidate for the post-synthetic modification of MOFs that have reactive sites capable of bonding with an amine. For example, MOFs with open metal sites or reactive functional groups on their linkers could be functionalized with this compound. This process would introduce the benzoxazole moiety and a basic amine site into the MOF's pores, potentially enhancing its selectivity for certain applications. nih.govgoogle.com
Inorganic materials like silica, alumina, and activated carbon are common adsorbents used for environmental remediation, such as removing pollutants from water. mdpi.comnih.gov However, their natural surfaces may not have a strong affinity for all types of contaminants. Functionalizing these surfaces with amine groups is a proven method to improve their adsorption capacity for pollutants like heavy metal ions and organic dyes. mdpi.comjeeng.net
The process, often called amine grafting, involves chemically bonding amine-containing molecules to the adsorbent's surface. mdpi.com The amine group can act as a Lewis base, forming coordinate bonds with heavy metal cations, or participate in electrostatic interactions with anionic dyes. jeeng.net The primary amine of this compound can be used to anchor the molecule onto the surface of inorganic adsorbents, particularly those rich in hydroxyl (-OH) groups like silica. mdpi.comnih.gov This modification enhances the adsorbent's performance and selectivity in capturing target pollutants from aqueous solutions. nih.gov
Table 2: Applications of Amine-Functionalized Adsorbents in Environmental Remediation
| Pollutant Type | Adsorption Mechanism with Amine Groups | Reference |
| Heavy Metal Cations (e.g., Cu²⁺, Pb²⁺) | Formation of coordinate bonds between the lone pair of electrons on the nitrogen atom and the metal ion. | jeeng.net |
| Anionic Dyes | Electrostatic attraction between the protonated amine groups (in acidic conditions) and the anionic dye molecules. | nih.gov |
| Other Organic Pollutants | Enhanced interaction through hydrogen bonding and other intermolecular forces. | google.com |
Metal-Organic Frameworks (MOFs) Functionalization
Catalytic Applications
The benzoxazole structure is not only a component of materials but also finds use in catalysis.
Asymmetric synthesis is a critical area of chemistry focused on producing a specific enantiomer of a chiral molecule. sigmaaldrich.com A chiral auxiliary is a chiral compound that is temporarily attached to a non-chiral starting material to control the stereochemical outcome of a subsequent reaction. wikipedia.orgnih.gov After the reaction, the auxiliary is removed, having guided the synthesis to the desired stereoisomer. sigmaaldrich.com
Benzoxazole derivatives have been explored for their potential as chiral ligands and auxiliaries in asymmetric reactions. core.ac.uk For this compound to be used as a chiral auxiliary, it would first need to possess a chiral center. Since the parent molecule is not chiral, it would need to be derivatized to introduce chirality or resolved if a chiral synthesis route was used. While the general benzoxazole scaffold is recognized for its utility in asymmetric catalysis, specific studies detailing the use of this compound as a chiral auxiliary are not prominent in the reviewed literature. acs.org However, the structural motif holds potential for such applications should a chiral version of the molecule be synthesized. core.ac.uk
Ligands in Metal-Mediated Catalysis
The benzoxazole structure contains both nitrogen and oxygen atoms with available lone pairs of electrons, making it an effective ligand for a wide range of transition metals. core.ac.ukresearchgate.net These coordination compounds are pivotal in homogeneous catalysis. The this compound, through its heterocyclic structure, can act as a ligand, coordinating with metal centers to form catalytically active complexes.
Research has shown that benzoxazole derivatives can form stable complexes with various transition metals, including palladium (Pd). core.ac.uk For instance, palladium complexes involving benzoxazole ligands have been tested for their catalytic activity in C-C bond-forming reactions, such as the Heck reaction. core.ac.uk In one study, palladium chloride (PdCl2) compounds with benzoxazole-type ligands demonstrated good conversion rates for the reaction between iodobenzene (B50100) and styrene (B11656) to produce stilbene. core.ac.uk The amine group at the 6-position of this compound can further modify the electronic properties of the ligand, potentially influencing the stability and reactivity of the resulting metal complex. This tunability is a key aspect in designing efficient catalysts for specific organic transformations. The donor-flexible nature of such nitrogen-based ligands can stabilize metal centers in various oxidation states, which is crucial for facilitating catalytic cycles. acs.org
Organocatalysis with Amine Functionality
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthesis. Chiral amines are a cornerstone of organocatalysis, often functioning as Brønsted bases. frontiersin.org The amine functionality (-NH2) on the aromatic ring of this compound endows it with basic properties, allowing it to potentially function as an organocatalyst.
As a Brønsted base, the amine group can activate substrates by deprotonating them or facilitate reactions through a network of hydrogen bonds. frontiersin.org This type of activation is fundamental in numerous asymmetric transformations. While specific studies detailing this compound as a standalone organocatalyst are not extensively documented, the principle is well-established. For example, modified amine catalysts are used in highly enantioselective syntheses. frontiersin.org The strategic placement of the amine on the rigid benzoxazole framework could offer stereo-electronic advantages in controlling reaction pathways, presenting a promising avenue for the development of new organocatalytic systems.
Development of Fluorescent Probes and Brighteners
Benzoxazole derivatives are a significant class of compounds used in the development of fluorescent materials, including optical brighteners and probes. core.ac.ukresearchgate.net These compounds typically absorb light in the ultraviolet (UV) range (300-400 nm) and re-emit it as visible violet-to-blue light (400-500 nm). google.com This property allows them to mask the inherent yellowness of materials like polymers and textiles, imparting a whiter appearance. researchgate.netgoogle.com
The core benzoxazole structure forms a conjugated system that is responsible for its inherent fluorescence. The this compound scaffold can be chemically modified to create a variety of fluorescent dyes with tailored properties for applications such as fluorescent labels in biological systems or as dopants in organic light-emitting diodes (OLEDs). researchgate.netperiodikos.com.br For example, coumarin (B35378) dyes containing a benzoxazole substituent at the 3-position are known to exhibit strong blue-green fluorescence. researchgate.net
Tuning of Photophysical Properties through Structural Modification
The photophysical properties of benzoxazole-based fluorophores, such as their absorption and emission wavelengths, can be finely tuned through structural modifications. periodikos.com.br The introduction of various substituent groups onto the benzoxazole ring system alters the electronic distribution within the molecule, thereby changing its energy levels and, consequently, its fluorescence characteristics. researchgate.net
Typically, coumarin-based fluorescent dyes feature an electron-donating group at the 7-position and an electron-accepting group, such as a benzoxazole, at the 3-position. researchgate.net Attaching electron-donating or electron-withdrawing groups to the benzoxazole moiety itself provides a further mechanism for tuning. For instance, studies on 1-(4-thiophene-2-yl)phenyl)-1H-pyrrole derivatives functionalized with different benz[X]azole moieties (benzothiazole, benzimidazole, and benzoxazole) have shown that the electronic nature of the azole ring significantly impacts the optical properties. sciforum.net The position of the absorption and emission bands can be readily adjusted by these changes, allowing for the rational design of fluorophores for specific applications. sciforum.net
| Compound ID | Benz[X]azole Moiety | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|---|
| 2a | Benzothiazole (B30560) | 373 | 456 | 0.92 |
| 2b | Benzoxazole | 361 | 430 | 0.86 |
| 2c | 6-nitro-1H-benzo[d]imidazole | 380 | 499 | 0.21 |
| 2d | 6-methylbenzo[d]oxazole | 360 | 443 | 0.68 |
Mechanisms of Fluorescence and Quantum Yield Enhancement
Fluorescence is a photoluminescent process wherein a molecule absorbs a photon, promoting it to an excited electronic state, and then emits a photon as it returns to the ground state. The difference in energy (and wavelength) between the absorbed and emitted photons is known as the Stokes shift. rsc.org For benzoxazole derivatives, the efficiency of this process is quantified by the fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons. periodikos.com.br
The quantum yield is highly dependent on the molecular structure and its environment. rsc.org Enhancing the quantum yield is a primary goal in the design of fluorescent materials. This can be achieved by designing molecules where non-radiative decay pathways (processes that release energy as heat rather than light) are minimized. Introducing structural rigidity into the fluorophore is a common strategy, as it restricts conformational changes and vibrations that lead to non-radiative energy loss. rsc.org For example, incorporating the benzoxazole into larger, more rigid systems or operating in solid-state environments can promote enhanced quantum yields. rsc.orgmdpi.com The electronic nature of substituents also plays a critical role; however, a large Stokes shift, which is often desirable, can sometimes be associated with a lower fluorescence quantum yield. rsc.org
Novel Photochromic Materials
Beyond fluorescence, benzoxazole derivatives have applications in the field of photochromic materials. core.ac.uk Photochromism is a phenomenon where a compound undergoes a reversible transformation between two forms having different absorption spectra upon irradiation with light. researchgate.netresearchgate.net This light-induced change in color allows for applications in optical data storage, molecular switches, and smart windows. researchgate.net
The photochromic behavior in these organic molecules typically arises from processes like trans-cis isomerization or pericyclic reactions that are triggered by light. researchgate.net The benzoxazole core can be incorporated into larger molecular structures that are designed to undergo such photo-induced transformations. The reversible change in the molecule's geometry alters its π-conjugated system, leading to a shift in its absorption of visible light and thus a change in its perceived color. researchgate.net The inherent stability and versatile chemistry of the benzoxazole unit make it a valuable component in the design of novel, durable photochromic systems. core.ac.uk
Structure Reactivity Relationship Srr Studies of 2 Ethyl 1,3 Benzoxazol 6 Amine Derivatives
Influence of Substituent Position on Chemical Reactivity
The chemical reactivity of the benzoxazole (B165842) ring is highly dependent on the nature and position of its substituents. The electronic properties of these groups can either activate or deactivate the ring towards certain reactions, while their size can introduce steric effects that direct or hinder chemical transformations.
Comparison of 6-Amine vs. Other Aromatic Substituents on Ring Activation
The 6-amino group, being a strong electron-donating group (EDG), significantly activates the benzoxazole ring system. This activation is a consequence of the nitrogen lone pair's ability to participate in resonance, increasing the electron density of the aromatic system. This makes the ring more susceptible to electrophilic attack.
In contrast, electron-withdrawing groups (EWGs) have the opposite effect. For instance, a nitro group deactivates the ring, making it less reactive towards electrophiles. Computational studies on benzoxazole derivatives have shown that electron-donating groups like amino groups increase the energy of the Highest Occupied Molecular Orbital (HOMO), whereas electron-withdrawing groups like nitro groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower HOMO-LUMO gap, often seen in nitro-substituted derivatives, can enhance charge transport properties.
Studies on the synthesis of benzoxazoles have noted that the position of substituents has a pronounced effect. For example, in the formation of the oxazole (B20620) ring from substituted o-nitrophenols, an electron-donating group like methoxy (B1213986) (OMe) generally facilitated the reaction, while a substituent at the C6-position was found to retard the ring formation, which was attributed to steric factors. clockss.org In nickel-catalyzed C-H arylation reactions, electron-rich benzoxazole substrates sometimes result in lower product yields compared to electron-deficient ones, potentially due to the diminished acidity of the targeted C-H bond. nih.gov
The following table summarizes the general electronic effects of various substituents on the benzoxazole ring:
| Substituent | Position | Electronic Effect | Influence on Reactivity (e.g., Electrophilic Aromatic Substitution) |
| -NH₂ (Amine) | 6 | Strongly Activating (EDG) | Increases electron density, strongly activates the ring. |
| -OCH₃ (Methoxy) | 5 or 6 | Activating (EDG) | Increases electron density, activates the ring. mdpi.com |
| -CH₃ (Methyl) | 5 | Weakly Activating (EDG) | Weakly increases electron density. nih.gov |
| -Cl (Chloro) | 5 or 6 | Deactivating (EWG) but Ortho, Para-directing | Inductively withdraws electrons, deactivating the ring. mdpi.com |
| -NO₂ (Nitro) | 6 | Strongly Deactivating (EWG) | Strongly withdraws electrons, deactivates the ring. |
Steric and Electronic Effects of the 2-Ethyl Group
The ethyl group at the 2-position of the benzoxazole ring imparts specific steric and electronic characteristics.
Electronic Effect : As an alkyl group, the ethyl substituent is weakly electron-donating through an inductive effect. This slightly increases the electron density of the oxazole portion of the heterocyclic system. However, in many reactions, this electronic effect is considered less significant compared to the influence of substituents on the benzene (B151609) ring. nih.gov
Steric Effect : The ethyl group provides moderate steric bulk at the 2-position. This steric hindrance can influence the approach of reagents, potentially affecting reaction rates and selectivity. For instance, in the synthesis of 2-aminobenzoxazoles, steric hindrance on the amine reactant was shown to significantly lower the reaction yield. nih.govacs.org The size of the 2-alkyl group can be tuned to influence properties; for example, an ethyl group offers more metabolic stability compared to larger groups while being more sterically substantial than a simple methyl group. The uniqueness of having an ethyl group at this position can influence the molecule's solubility and biological activity compared to other analogues. smolecule.com
Correlation between Molecular Structure and Synthetic Yields/Selectivity
The yield and selectivity of synthetic routes to produce 2-Ethyl-1,3-benzoxazol-6-amine derivatives are directly correlated with the molecular structure of the reactants. Studies on the synthesis of various benzoxazoles consistently show that both steric and electronic factors play a crucial role in the efficiency of the reactions.
For instance, in a Smiles rearrangement to produce N-substituted 2-aminobenzoxazoles, the nature of the amine reactant was critical. nih.govacs.org Aromatic and primary aliphatic amines reacted smoothly to give products in good yields (58–83%). nih.govacs.org However, increasing steric hindrance on the amine, such as with secondary amines like morpholine (B109124) or highly branched amines, led to a significant drop in yield. nih.govacs.org The reaction with diethylamine (B46881) failed completely, highlighting a clear correlation between steric bulk and synthetic yield. nih.gov
Similarly, in the synthesis of 2-substituted benzoxazoles from amides, while a range of functional groups on the reactants were tolerated with moderate to excellent yields, the structure of the reactants remains a key parameter. nih.gov The choice of catalyst and reaction conditions can also be optimized for specific substrates to improve yields. Various catalytic systems, including nanocatalysts and metal catalysts, have been developed to enhance the efficiency of benzoxazole synthesis, often achieving high yields under specific conditions. rsc.org
The following table, based on findings from the synthesis of N-substituted 2-aminobenzoxazoles via Smiles rearrangement, illustrates the impact of amine structure on reaction yield. acs.org
| Amine Reactant | Key Structural Feature | Resulting Yield |
| Aniline | Aromatic, Primary | Good (e.g., 71% upscaled) nih.gov |
| Primary Aliphatic Amines | Unhindered, Primary | Good (58-83%) acs.org |
| Cyclohexylamine | Alicyclic, Primary | Good nih.gov |
| Secondary Alicyclic Amine | Sterically Hindered | Moderate (32%) acs.org |
| Morpholine | Secondary, Hindered | Low (25%) acs.org |
| Diethylamine | Secondary, Hindered | Failed (0%) nih.gov |
Exploration of Stereoselective Transformations for Chiral Derivatization
The amine group at the 6-position of this compound serves as a handle for introducing chirality through stereoselective transformations. This is a critical step in medicinal chemistry, as enantiomers of a chiral drug often exhibit different biological activities.
One common indirect method for chiral analysis involves derivatization with a chiral derivatizing agent (CDA). nih.gov The amino group of the benzoxazole can be reacted with a CDA to form a pair of diastereomers, which can then be separated and quantified using standard chromatographic techniques like HPLC. nih.govacs.org Several Edman-type chiral reagents, such as those derived from benzofuran, have been developed for labeling primary and secondary amines to form fluorescent thiourea (B124793) derivatives, facilitating their detection. nih.gov
More advanced synthetic strategies involve using the benzoxazole moiety itself to direct stereoselective reactions. Research has shown that a benzoxazol-2-yl (Bo-) group attached to a secondary amine can act as an effective removable directing group in iridium-catalyzed C(sp³)–H alkylation reactions. acs.org This approach allows for highly regioselective functionalization at the C-H bond adjacent to the nitrogen, a transformation that is otherwise difficult to control. acs.org Such catalytic processes enable the stereoselective conversion of a chiral reactant into a product enriched in one diastereomer. google.com This highlights a sophisticated pathway for the chiral derivatization of amine-containing structures.
Impact of Amine Basicity on Reaction Pathways and Catalyst Performance
The basicity of the 6-amino group is a crucial parameter that can dictate reaction pathways and influence the performance of catalysts. As a nucleophilic and basic site, the amine can interact with catalysts, substrates, and reagents in several ways.
In catalysis, the amine can act as a directing group through chelation with a metal center, as seen in the iridium-catalyzed alkylation where the benzoxazol-2-yl group provides chelation assistance. acs.org The basicity of the amine affects its ability to coordinate to the metal catalyst, thereby influencing the catalyst's activity and the reaction's selectivity.
In the context of polymerization reactions of related benzoxazine (B1645224) resins, a clear relationship has been established between amine basicity and the activation energy (Ea) of the reaction. The Ea for polymerization was found to follow the basicity order of the amine used in the monomer synthesis (arylamine > alicyclic amine > alkylamine). mdpi.com This demonstrates that a more basic amine can lead to a different energy barrier for the reaction.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Ethyl-1,3-benzoxazol-6-amine, and what key reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, fluoroethanol and sodium hydride (NaH) in tetrahydrofuran (THF) under reflux conditions have been used to functionalize benzothiazole analogs, with reaction time and temperature critically affecting yield . Similar protocols for benzoxazole derivatives suggest optimizing molar ratios of reagents (e.g., ethylating agents) and using inert atmospheres to prevent side reactions .
- Key Parameters :
| Parameter | Typical Range | Impact |
|---|---|---|
| Temperature | 60–80°C | Higher temperatures accelerate cyclization but may degrade sensitive intermediates |
| Reaction Time | 2–6 hours | Prolonged time improves conversion but risks byproduct formation |
| Solvent | THF, DMF | Polar aprotic solvents enhance nucleophilicity |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound's structure?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions on the benzoxazole ring, with ethyl group protons appearing as quartets (δ 1.2–1.5 ppm) and aromatic protons as doublets (δ 6.5–7.5 ppm). X-ray crystallography using SHELX software refines crystal structures, identifying bond angles and packing motifs . ORTEP-III visualizes thermal ellipsoids to assess molecular rigidity . For novel derivatives, compare experimental data with computational predictions (e.g., InChI strings ).
Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane eluent) separates the target compound from unreacted precursors. Recrystallization in ethanol/water mixtures improves purity, with monitoring via thin-layer chromatography (TLC). For scale-up, consider fractional distillation if the compound is volatile .
Advanced Research Questions
Q. How can researchers optimize reaction parameters to improve the scalability of this compound synthesis?
- Methodological Answer : Apply design of experiments (DoE) to evaluate interactions between variables (e.g., catalyst loading, solvent polarity). Pilot-scale reactive distillation, as demonstrated for ethylene glycol recovery, can enhance yield by continuously removing byproducts . Kinetic studies (e.g., in situ FTIR) identify rate-limiting steps for process intensification.
Q. What methodologies resolve contradictions in reported biological activity data for benzoxazole derivatives?
- Methodological Answer : Systematic meta-analyses of in vitro assays (e.g., apoptosis studies ) should control for variables like cell line specificity and compound stability. Validate conflicting results via orthogonal assays (e.g., flow cytometry vs. Western blot). Open data practices, as advocated in health research , enable cross-lab reproducibility checks.
Q. What computational approaches predict the reactivity and stability of this compound in different environments?
- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites. Molecular dynamics simulations model solvation effects and degradation pathways. Compare computed NMR shifts with experimental data to validate accuracy .
Safety and Compliance
- Handling Guidelines : Use PPE (gloves, goggles) and fume hoods to avoid dermal/oral exposure . Store waste separately for professional disposal to prevent environmental contamination .
- Ethical Compliance : Adhere to institutional review boards (IRBs) for biological studies, ensuring compounds are not misrepresented as therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
